4-Methyl-3-(3-thienyl)pyridine
Overview
Description
4-Methyl-3-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS and a molecular weight of 175.25 .
Synthesis Analysis
The synthesis of pyridines and related compounds has been extensively studied. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, has been used to create biaryl building blocks . This method could potentially be used in the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Methyl-3-(3-thienyl)pyridine and its derivatives are synthesized through various methods, with a focus on altering the alkyl chain length and understanding their nuclear magnetic resonance (NMR) and electronic spectral characteristics (Wang, Pappalardo, & Keene, 1995).
- This compound is also involved in the synthesis of specific azo dyes applied to polyester fibers, demonstrating its utility in dye chemistry and material science (Ho, 2005).
- Its usage in the catalytic methylation of pyridines offers insights into novel chemical processes, emphasizing its role in organic chemistry and drug discovery (Grozavu et al., 2020).
Applications in Materials Science
- Derivatives of this compound are utilized in the synthesis of cyclometallated platinum complexes, which are studied for their luminescence properties, highlighting their potential applications in optoelectronics (Kozhevnikov et al., 2009).
Biomedical Applications
- Certain derivatives have been evaluated for their antitumor properties and photophysical behaviors in solution and nanoliposomes, indicating potential use in cancer treatment and drug delivery (Carvalho et al., 2013).
- The regioselective bromination of thieno[2,3-b]pyridine, which is closely related to this compound, is a key step in creating novel drug discovery research building blocks (Lucas et al., 2015).
Environmental Applications
- This compound analogs are used in the development of catalysts for CO2 reduction, contributing to environmental sustainability efforts (Weichselbaumer, 2015).
Mechanism of Action
Target of Action
4-Methyl-3-(3-thienyl)pyridine is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
properties
IUPAC Name |
4-methyl-3-thiophen-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCIQZRUGSFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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